molecular formula C5H10O4S B13653671 3-Ethoxy-3-oxopropane-1-sulfinic acid

3-Ethoxy-3-oxopropane-1-sulfinic acid

Cat. No.: B13653671
M. Wt: 166.20 g/mol
InChI Key: PVMTUWMYPKLZHF-UHFFFAOYSA-N
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Description

3-Ethoxy-3-oxopropane-1-sulfinic acid is an organic compound with the molecular formula C5H10O4S It is characterized by the presence of an ethoxy group, a ketone group, and a sulfinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-3-oxopropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with sulfur dioxide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfinic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: Sodium borohydride, methanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products Formed

    Oxidation: 3-Ethoxy-3-oxopropane-1-sulfonic acid.

    Reduction: 3-Ethoxy-3-hydroxypropane-1-sulfinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-3-oxopropane-1-sulfinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfinic acid derivatives.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Ethoxy-3-oxopropane-1-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of protein function. The ketone group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-oxopropane-1-sulfinic acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxy-3-oxopropane-1-sulfonic acid: Oxidized form of 3-Ethoxy-3-oxopropane-1-sulfinic acid.

    3-Ethoxy-3-hydroxypropane-1-sulfinic acid: Reduced form of this compound.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an ethoxy group and a sulfinic acid group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

3-ethoxy-3-oxopropane-1-sulfinic acid

InChI

InChI=1S/C5H10O4S/c1-2-9-5(6)3-4-10(7)8/h2-4H2,1H3,(H,7,8)

InChI Key

PVMTUWMYPKLZHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCS(=O)O

Origin of Product

United States

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